Superior Enantioselectivity in Noyori-Type Asymmetric Transfer Hydrogenation: 98% ee for 8-Methoxy vs. Lower ee for Other Methoxy-2-tetralones
In Noyori-type asymmetric transfer hydrogenation using [RuCl₂(benzene)]₂ with (R,R)-N-(2-amino-1,2-diphenylethyl)-p-toluenesulfonamide ligand, 8-methoxy-2-tetralone achieved 98% enantiomeric excess, which was notably higher than the enantioselectivities obtained for other methoxy-substituted 2-tetralones under identical conditions. The 5-methoxy, 6-methoxy, and 7-methoxy regioisomers yielded ≤80% ee, while the unsubstituted 2-tetralone produced only 78% ee [1]. This represents a 18–20 percentage point advantage in enantiomeric purity for the 8-methoxy derivative relative to its closest structural analogs.
| Evidence Dimension | Enantiomeric excess in asymmetric transfer hydrogenation |
|---|---|
| Target Compound Data | 98% ee |
| Comparator Or Baseline | 5-Methoxy-2-tetralone (≤80% ee); 6-Methoxy-2-tetralone (≤80% ee); 7-Methoxy-2-tetralone (≤80% ee); Unsubstituted 2-tetralone (78% ee) |
| Quantified Difference | 18–20 percentage point advantage (absolute difference in ee) |
| Conditions | Catalyst: [RuCl₂(benzene)]₂ with (R,R)-N-(2-amino-1,2-diphenylethyl)-p-toluenesulfonamide ligand, 2-propanol, room temperature |
Why This Matters
Higher enantiomeric excess translates to reduced purification burden and improved overall yield of optically active 2-aminotetralin pharmaceuticals, directly lowering production costs in GMP manufacturing settings.
- [1] Tetrahedron: Asymmetry, 2004, 15, 3715–3717. Asymmetric reduction of methoxy substituted β-tetralones using transfer hydrogenation. Table 1 entries and discussion. View Source
